2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a thiadiazole ring, which are linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent, with studies showing promising results in inhibiting tumor growth and reducing inflammation.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It modulates signaling pathways related to inflammation and apoptosis, leading to the inhibition of inflammatory responses and induction of programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide
- **2-(4-chlorophenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]acetamide
- **2-(4-chlorophenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide exhibits unique properties such as enhanced lipophilicity and improved biological activity. The presence of the pentan-3-yl group contributes to its increased hydrophobicity, which can enhance its interaction with lipid membranes and improve its bioavailability .
Properties
Molecular Formula |
C15H18ClN3OS |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18ClN3OS/c1-3-11(4-2)14-18-19-15(21-14)17-13(20)9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,19,20) |
InChI Key |
JCXXBNGVYOOOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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